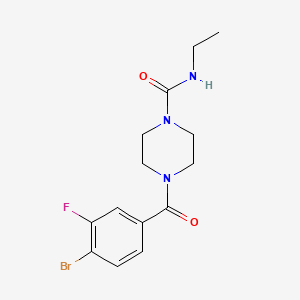![molecular formula C13H15BrFNO3 B7588695 (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
作用機序
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid works by binding to the ARF protein and preventing its activation. This leads to the disruption of the Golgi apparatus, which is responsible for protein processing and secretion. (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has also been shown to induce the formation of tubular structures in the endoplasmic reticulum, which can further disrupt protein trafficking.
Biochemical and Physiological Effects
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its ability to disrupt the Golgi apparatus, (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has also been shown to inhibit the activity of phospholipase D, an enzyme that plays a role in signal transduction and membrane trafficking. (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid in lab experiments is its ability to selectively disrupt the Golgi apparatus, making it a useful tool for studying protein trafficking and secretion. However, (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid can also have off-target effects, and its use can be limited by its low solubility and toxicity.
将来の方向性
There are several potential future directions for research involving (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid. One area of interest is the development of more potent and selective inhibitors of ARF activity. Another potential direction is the use of (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid as a therapeutic agent in the treatment of cancer and other diseases. Additionally, the use of (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid in combination with other drugs or therapies could lead to improved treatment outcomes.
合成法
The synthesis of (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid involves several steps, including the reaction of 4-bromo-3-fluorobenzoic acid with thionyl chloride, followed by reaction with N-methyl-3-pentanolamine. The resulting product is then treated with trifluoroacetic acid to yield (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid. The overall yield of this synthesis method is approximately 25%.
科学的研究の応用
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has been widely used in scientific research due to its ability to inhibit the activity of ADP-ribosylation factor (ARF). ARF is a protein that plays a crucial role in intracellular trafficking and vesicular transport. By inhibiting ARF activity, (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid can disrupt the Golgi apparatus, leading to the redistribution of Golgi proteins and the inhibition of protein secretion.
特性
IUPAC Name |
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c1-3-7(2)11(13(18)19)16-12(17)8-4-5-9(14)10(15)6-8/h4-7,11H,3H2,1-2H3,(H,16,17)(H,18,19)/t7-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERAPFKFXNFUML-CPCISQLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC(=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
![3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588638.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B7588646.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
![3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588657.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588678.png)

![3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588730.png)